Computed Lipophilicity & HBD Count: THP-3-yl vs. THP-4-yl
The target compound (THP-3-yl isomer, CAS 1479275-74-5) carries one additional hydrogen-bond donor (HBD) compared to its THP-4-yl positional isomer (CAS 1051372-58-7), arising from the carboxyl proton. Computed XLogP3 for the target compound is -0.3, whereas the THP-4-yl isomer has XLogP3 of 0.4 [1]. The THP-4-yl isomer has a reported HBD count of 1 (carboxyl only) and topological polar surface area (TPSA) of 85.4 Ų; the target compound, with a computed HBD count of 4 (including the carboxyl), is anticipated to have a higher TPSA and lower membrane permeability, consistent with the more negative XLogP3 value [1].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = -0.3 (THP-3-yl isomer, CAS 1479275-74-5) |
| Comparator Or Baseline | XLogP3 = 0.4 for THP-4-yl isomer (CAS 1051372-58-7) |
| Quantified Difference | ΔXLogP3 = 0.7 log units (THP-3-yl is more hydrophilic) |
| Conditions | Computed using XLogP3 algorithm; data from vendor chemical databases (Chemsrc and Kuujia) |
Why This Matters
A 0.7 log unit difference in XLogP3 is substantial for oral absorption and blood-brain barrier penetration predictions, meaning the THP-3-yl isomer may exhibit meaningfully different ADME behavior from its THP-4-yl counterpart, justifying isomer-specific procurement for SAR or in vivo studies.
- [1] Kuujia. CAS 1051372-58-7: 3-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. Computed properties: XLogP3: 0.4, HBD: 1, HBA: 6, TPSA: 85.4 Ų. Accessed 2024. View Source
